N-(2,1,3-benzothiadiazol-5-yl)pentanamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)pentanamide is a chemical compound known for its unique structure and properties It is derived from the benzothiadiazole family, which is known for its strong electron-withdrawing ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)pentanamide typically involves the reaction of 2,1,3-benzothiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)pentanamide has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to its electron-withdrawing properties.
Photoluminescent Compounds: The compound is utilized in the synthesis of photoluminescent materials for various optical applications.
Biological Research:
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)pentanamide is primarily related to its electron-withdrawing ability. This property allows it to stabilize charge-transfer states in organic electronic materials, enhancing their performance. In biological systems, the compound can interact with specific molecular targets, influencing pathways related to its electron-withdrawing nature .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its strong electron-withdrawing ability.
N-(2,1,3-benzothiadiazol-5-yl)acetamide: A similar compound with a shorter acyl chain.
N-(2,1,3-benzothiadiazol-5-yl)butanamide: Another derivative with a different acyl chain length.
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)pentanamide is unique due to its specific acyl chain length, which can influence its solubility, reactivity, and overall properties in various applications. This makes it a valuable compound for tailored applications in organic electronics and other fields.
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)pentanamide |
InChI |
InChI=1S/C11H13N3OS/c1-2-3-4-11(15)12-8-5-6-9-10(7-8)14-16-13-9/h5-7H,2-4H2,1H3,(H,12,15) |
InChI Key |
XYGHFJSZGKSZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
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